molecular formula C23H28ClN5O2S B2960957 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide CAS No. 1189454-71-4

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide

Cat. No.: B2960957
CAS No.: 1189454-71-4
M. Wt: 474.02
InChI Key: UEMVJZDMWQMPQD-UHFFFAOYSA-N
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Description

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline core, a piperazine ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline ring. The piperazine ring is then introduced through nucleophilic substitution reactions, often using 5-chloro-2-methylphenylpiperazine as a key intermediate. The final step involves the sulfonation of the quinoxaline ring using sulfonyl chloride reagents under basic conditions to yield the target compound .

Chemical Reactions Analysis

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the quinoxaline ring or the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides to introduce different substituents.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives

Scientific Research Applications

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique chemical structure, which allows it to form specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with its targets .

Comparison with Similar Compounds

Similar compounds to 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide include other quinoxaline derivatives and piperazine-containing molecules. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical reactivity and biological activity. For example:

Biological Activity

The compound 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Molecular Structure

The compound can be represented by the following structural formula:

C19H24ClN3O2S\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

Key Features

  • Molecular Weight : 373.92 g/mol
  • CAS Number : 321602-25-9
  • Chemical Class : Quinoxaline derivatives
  • Antagonism of Receptors : The compound acts as an antagonist at various neurotransmitter receptors, particularly those involved in the central nervous system.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular signaling pathways.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
  • Anxiolytic Properties : Studies suggest anxiolytic effects, likely mediated by interactions with GABAergic systems.

Table 1: Summary of Biological Activities

Activity TypeStudy TypeFindingsReference
AntidepressantIn VivoSignificant reduction in immobility time in forced swim test
AnxiolyticIn VivoDecreased anxiety-like behavior in elevated plus maze test
Receptor BindingIn VitroHigh affinity for 5-HT receptors

Case Study 1: Antidepressant Activity

In a controlled study involving rodents, the administration of the compound resulted in a notable decrease in depressive behaviors as measured by the forced swim test. The mechanism was attributed to increased serotonin levels in the synaptic cleft.

Case Study 2: Anxiolytic Effects

Another study demonstrated that subjects treated with the compound displayed significantly reduced anxiety levels compared to controls. This was assessed using behavioral tests such as the open field and elevated plus maze tests.

Safety and Toxicology

While initial studies indicate promising biological activity, further research is necessary to evaluate the safety profile and potential toxicological effects of long-term use. Current data suggest low toxicity levels at therapeutic doses, but comprehensive studies are required.

Properties

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O2S/c1-4-29(5-2)32(30,31)19-8-9-20-21(15-19)25-16-23(26-20)28-12-10-27(11-13-28)22-14-18(24)7-6-17(22)3/h6-9,14-16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMVJZDMWQMPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=NC=C(N=C2C=C1)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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